REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([F:14])=[CH:7][CH:8]=2)[N:3]=1.[CH3:15][Mg+].[Br-]>C1COCC1>[Cl:1][C:2]1[C:11]([CH:12]([OH:13])[CH3:15])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([F:14])=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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44.7 g
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Type
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reactant
|
Smiles
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ClC1=NC2=CC(=CC=C2C=C1C=O)F
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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78 mL
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Type
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reactant
|
Smiles
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C[Mg+].[Br-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction was quenched with NH4Cl solution
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Type
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EXTRACTION
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Details
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extracted with Ether (300 mL and 100 mL)
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Type
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WASH
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Details
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The organics were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc (100 mL) and hexane (1 L)
|
Type
|
CUSTOM
|
Details
|
A pale yellow solid was obtained (41 g, 85%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C=C1C(C)O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |